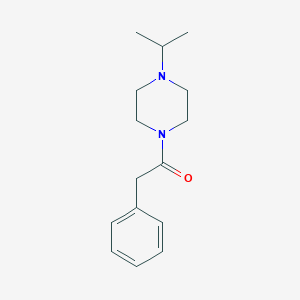![molecular formula C21H25FN2O3 B248516 1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE](/img/structure/B248516.png)
1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a fluoro-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multiple steps:
-
Formation of the Benzyl Piperazine Intermediate: : The initial step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Introduction of the Fluoro-Phenyl Group: : The benzyl piperazine intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
- **
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Propriétés
Formule moléculaire |
C21H25FN2O3 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C21H25FN2O3/c1-3-27-20-14-16(4-9-19(20)26-2)15-23-10-12-24(13-11-23)21(25)17-5-7-18(22)8-6-17/h4-9,14H,3,10-13,15H2,1-2H3 |
Clé InChI |
ITPRNBVUGVLXGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)

![{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B248437.png)

![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)
![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)



![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE](/img/structure/B248454.png)
![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
